molecular formula C9H15N3O B15253940 4-Amino-3-methyl-2-(pyrimidin-4-yl)butan-2-ol

4-Amino-3-methyl-2-(pyrimidin-4-yl)butan-2-ol

Cat. No.: B15253940
M. Wt: 181.23 g/mol
InChI Key: TWZBKFNCDCTWHI-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-2-(pyrimidin-4-yl)butan-2-ol is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an amino group, a methyl group, and a pyrimidinyl group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methyl-2-(pyrimidin-4-yl)butan-2-ol typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a suitable butanol precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using optimized reaction conditions. This may involve the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyl-2-(pyrimidin-4-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

4-Amino-3-methyl-2-(pyrimidin-4-yl)butan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-3-methyl-2-(pyrimidin-4-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The amino and pyrimidinyl groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyrimidine: Shares the pyrimidine core but lacks the butanol moiety.

    4-Amino-2-methylpyrimidine: Similar structure with variations in the position of the amino and methyl groups.

    3-Amino-2-methylpyrimidine: Another pyrimidine derivative with different substitution patterns.

Uniqueness

4-Amino-3-methyl-2-(pyrimidin-4-yl)butan-2-ol is unique due to the presence of both an amino group and a pyrimidinyl group on a butanol backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

4-amino-3-methyl-2-pyrimidin-4-ylbutan-2-ol

InChI

InChI=1S/C9H15N3O/c1-7(5-10)9(2,13)8-3-4-11-6-12-8/h3-4,6-7,13H,5,10H2,1-2H3

InChI Key

TWZBKFNCDCTWHI-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C)(C1=NC=NC=C1)O

Origin of Product

United States

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